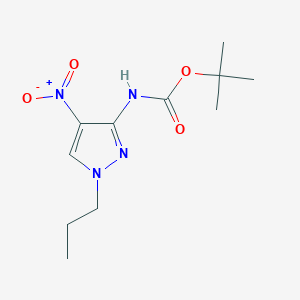
2-(2-Methoxyethoxy)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Coordination Chemistry
The reaction between certain compounds and isonicotinamide in a solvent can yield a mixture of compounds. This suggests that “2-(2-Methoxyethoxy)isonicotinamide” could be used in coordination chemistry to synthesize new compounds .
Crystal Engineering
Isonicotinamide-based compounds have been used in crystal engineering. The isonicotinamide ligand in “2-(2-Methoxyethoxy)isonicotinamide” could potentially promote the arrangement of different structures and direct the formation of 2D and 3D supramolecular assemblies .
Organic and Inorganic Materials
The design of new organic and inorganic materials linked by intermolecular forces is a topic of current interest. “2-(2-Methoxyethoxy)isonicotinamide”, with its hydrogen bonds, could be used as a tool for crystal engineering .
Synthesis of Novel Derivatives
Isonicotinamide derivatives can be prepared by quaternization reactions of isonicotinamide with other compounds. “2-(2-Methoxyethoxy)isonicotinamide” could potentially be used in the synthesis of novel derivatives .
Safety and Hazards
Mécanisme D'action
Target of Action
It is structurally similar to isonicotinamide , which is known to interact with several targets, including ADP-ribosyl cyclase 2 and exotoxin A . These targets play crucial roles in various biological processes, including cellular metabolism and immune response .
Mode of Action
Isonicotinamide is known to bind to its targets and modulate their activity . The specific changes resulting from this interaction would depend on the nature of the target and the context of the biological system.
Biochemical Pathways
Isonicotinamide, a structurally similar compound, has been shown to influence pathways related to cellular metabolism and immune response . The downstream effects of these pathway modulations can include changes in cellular energy production, immune cell activity, and other cellular functions .
Result of Action
Based on its structural similarity to isonicotinamide, it may have similar effects, such as modulating cellular metabolism and immune response .
Propriétés
IUPAC Name |
2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-4-5-14-8-6-7(9(10)12)2-3-11-8/h2-3,6H,4-5H2,1H3,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOYCTJIOFKMNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethoxy)isonicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,6-dimethyl-9-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2412836.png)
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2412838.png)
![5-(hydroxymethyl)-N-(3-methoxyphenyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2412839.png)


![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2412846.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine](/img/structure/B2412848.png)

